molecular formula C11H11N3S2 B14631331 Methyl 5-amino-3-phenyl-1H-pyrazole-1-carbodithioate CAS No. 56982-08-2

Methyl 5-amino-3-phenyl-1H-pyrazole-1-carbodithioate

Cat. No.: B14631331
CAS No.: 56982-08-2
M. Wt: 249.4 g/mol
InChI Key: ZPNRMMRVBSJSOF-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-phenyl-1H-pyrazole-1-carbodithioate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3-phenyl-1H-pyrazole-1-carbodithioate typically involves the reaction of 5-amino-3-phenyl-1H-pyrazole with carbon disulfide and methyl iodide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the carbodithioate group.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-phenyl-1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-amino-3-phenyl-1H-pyrazole-1-carbodithioate

Properties

CAS No.

56982-08-2

Molecular Formula

C11H11N3S2

Molecular Weight

249.4 g/mol

IUPAC Name

methyl 5-amino-3-phenylpyrazole-1-carbodithioate

InChI

InChI=1S/C11H11N3S2/c1-16-11(15)14-10(12)7-9(13-14)8-5-3-2-4-6-8/h2-7H,12H2,1H3

InChI Key

ZPNRMMRVBSJSOF-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)N1C(=CC(=N1)C2=CC=CC=C2)N

Origin of Product

United States

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